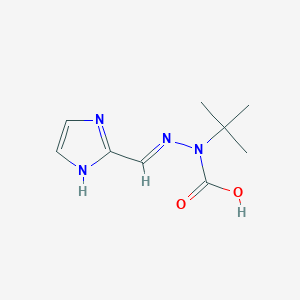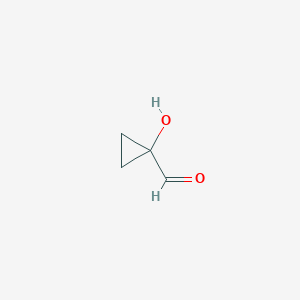
(Methylenebis(oxy))bis(ethane-2,1-diyl) diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Methylenebis(oxy))bis(ethane-2,1-diyl) diacetate is an organic compound with the molecular formula C9H16O6. It is a diester derived from ethylene glycol and acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Methylenebis(oxy))bis(ethane-2,1-diyl) diacetate typically involves the esterification of ethylene glycol with acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction can be represented as follows:
HOCH2CH2OH+2CH3COOH→CH3COOCH2CH2OCOCH3+2H2O
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity. The use of azeotropic distillation helps in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester.
Analyse Chemischer Reaktionen
Types of Reactions
(Methylenebis(oxy))bis(ethane-2,1-diyl) diacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding ethylene glycol and acetic acid.
Transesterification: The compound can react with other alcohols in the presence of a catalyst to form different esters.
Oxidation: Under strong oxidative conditions, the compound can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Major Products
Hydrolysis: Ethylene glycol and acetic acid.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Corresponding carboxylic acids.
Wissenschaftliche Forschungsanwendungen
(Methylenebis(oxy))bis(ethane-2,1-diyl) diacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Wirkmechanismus
The mechanism of action of (Methylenebis(oxy))bis(ethane-2,1-diyl) diacetate involves its ability to form ester bonds with various substrates. In biological systems, it can interact with cellular components through esterification and transesterification reactions. The molecular targets and pathways involved include enzymes that catalyze ester bond formation and hydrolysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethylene glycol diacetate
- Triethylene glycol diacetate
- Ethylene glycol diacetate
Comparison
(Methylenebis(oxy))bis(ethane-2,1-diyl) diacetate is unique due to its specific molecular structure, which provides distinct physical and chemical properties. Compared to similar compounds, it has a balanced hydrophilic-lipophilic nature, making it suitable for various applications in both aqueous and organic environments.
Eigenschaften
Molekularformel |
C9H16O6 |
|---|---|
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
2-(2-acetyloxyethoxymethoxy)ethyl acetate |
InChI |
InChI=1S/C9H16O6/c1-8(10)14-5-3-12-7-13-4-6-15-9(2)11/h3-7H2,1-2H3 |
InChI-Schlüssel |
ZHAHEJYDNRZNGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCOCOCCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-Diphenylbenzo[b]thiophen-3-amine](/img/structure/B12831417.png)
![5-Methyl-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B12831421.png)



![1-(Bicyclo[1.1.1]pentan-1-yl)-4-phenylpiperidine](/img/structure/B12831452.png)


![1,1'-[(1R)-2,2',3,3'-Tetrahydro-3,3,3',3',5,5'-hexamethyl-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[1,1-diphenylphosphine oxide]](/img/structure/B12831458.png)
![(Z)-3-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile](/img/structure/B12831461.png)


![(S)-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol](/img/structure/B12831488.png)
